3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid
Overview
Description
3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid is an organic compound that features a nitro group and a chlorophenyl sulfanyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of benzoic acid to introduce the nitro group, followed by the introduction of the chlorophenyl sulfanyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amines.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Amines: Reduction of the nitro group can yield amine derivatives.
Substituted Benzoic Acids: Nucleophilic substitution can lead to a variety of substituted benzoic acids with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have been explored for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has investigated its use in drug development, particularly for targeting specific biological pathways.
Industry: The compound can be used in the development of advanced materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
4-Chlorobenzoic Acid: Shares the chlorophenyl group but lacks the nitro and sulfanyl groups.
2-Nitrobenzoic Acid: Contains the nitro group but lacks the chlorophenyl sulfanyl group.
4-Chlorophenyl Sulfanyl Benzoic Acid: Similar structure but without the nitro group.
Uniqueness: 3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid is unique due to the combination of the nitro group and the chlorophenyl sulfanyl group on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4S/c14-8-4-6-9(7-5-8)20-11-3-1-2-10(13(16)17)12(11)15(18)19/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHSWJKAMYLBCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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